molecular formula C18H18O3S B12451330 3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide

3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide

Cat. No.: B12451330
M. Wt: 314.4 g/mol
InChI Key: MZCJUXLIDBJJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide is a compound of significant interest in the field of organic chemistry It is a derivative of benzothiophene, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method is the oxidation of 3-(4-Tert-butylphenoxy)-1-benzothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenoxy)-1-benzothiophene 1,1-dioxide stands out due to its unique combination of the tert-butylphenoxy group and the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-tert-butylphenoxy)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C18H18O3S/c1-18(2,3)13-8-10-14(11-9-13)21-16-12-22(19,20)17-7-5-4-6-15(16)17/h4-12H,1-3H3

InChI Key

MZCJUXLIDBJJRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.